5-Chloro-2-iodo-1-(methoxymethoxy)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- is an organic compound with the molecular formula C9H10ClIO2 . This compound is a derivative of benzene, featuring chlorine, iodine, and methoxymethoxy groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- typically involves halogenation and etherification reactions. One common method involves the iodination of 5-chloro-3-methylphenol, followed by the protection of the hydroxyl group with a methoxymethyl group . The reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, and methoxymethyl chloride in the presence of a base for the etherification step.
Analyse Chemischer Reaktionen
Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- can be compared with other halogenated benzene derivatives, such as:
- 5-chloro-2-iodo-1-methoxy-3-methylbenzene
- 5-chloro-2-iodo-1-methyl-3-nitrobenzene
- 5-chloro-2-iodo-1-methyl-3-hydroxybenzene
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Eigenschaften
Molekularformel |
C9H10ClIO2 |
---|---|
Molekulargewicht |
312.53 g/mol |
IUPAC-Name |
5-chloro-2-iodo-1-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H10ClIO2/c1-6-3-7(10)4-8(9(6)11)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
JBSSYAJFICIGGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1I)OCOC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.